Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is a chemical compound with the molecular formula C21H36N2O3Cl. This compound is known for its unique structure, which includes a carbamic acid ester linked to a piperidine ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride typically involves the reaction of 2-(heptyloxy)phenyl isocyanate with 1-propyl-4-piperidinol in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A synthetic opioid with a similar piperidine structure.
Propionanilide derivatives: Compounds with related chemical structures and pharmacological properties.
Uniqueness
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-propyl-4-piperidinyl ester, monohydrochloride is unique due to its specific ester linkage and the presence of the heptyloxy group. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
105384-06-3 |
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Molecular Formula |
C22H37ClN2O3 |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
(1-propylpiperidin-1-ium-4-yl) N-(2-heptoxyphenyl)carbamate;chloride |
InChI |
InChI=1S/C22H36N2O3.ClH/c1-3-5-6-7-10-18-26-21-12-9-8-11-20(21)23-22(25)27-19-13-16-24(15-4-2)17-14-19;/h8-9,11-12,19H,3-7,10,13-18H2,1-2H3,(H,23,25);1H |
InChI Key |
FZXADKBARRSMMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCC.[Cl-] |
Origin of Product |
United States |
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